2,3,4,6-Tetrafluorobenzyl chloride
Description
Significance of Fluorinated Building Blocks in Advanced Chemical Synthesis
Fluorinated building blocks are indispensable tools in modern synthetic chemistry, enabling the construction of complex molecules with enhanced properties. molecularcloud.orgyoutube.comalfa-chemistry.com The strategic incorporation of fluorine can dramatically improve a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, a crucial consideration in drug design. molecularcloud.org The strong carbon-fluorine bond is difficult for enzymes like cytochrome P450 to cleave, often leading to a longer biological half-life. molecularcloud.org
Furthermore, fluorine substitution can modulate a molecule's lipophilicity, which is critical for its ability to cross biological membranes. molecularcloud.org While the effect can be complex, fluorinated groups often enhance lipophilicity, aiding in processes like blood-brain barrier penetration. nih.govmolecularcloud.org The electron-withdrawing nature of fluorine also influences the acidity and basicity of nearby functional groups and can alter reaction kinetics. molecularcloud.org It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms. sigmaaldrich.com
In addition to medicinal chemistry, fluorinated building blocks are vital in agrochemicals and materials science. youtube.comsigmaaldrich.com In agrochemicals, fluorine can enhance the efficacy of herbicides and insecticides by improving their binding affinity to target enzymes or receptors. youtube.com In materials science, the incorporation of fluorine leads to polymers with high thermal stability and chemical resistance, such as polytetrafluoroethylene (PTFE), commonly known as Teflon. sigmaaldrich.com
Overview of Research Trajectories for 2,3,4,6-Tetrafluorobenzyl Chloride and Related Derivatives
Research concerning this compound and its derivatives primarily focuses on its synthesis and its utility as a versatile intermediate in the preparation of more complex fluorinated molecules. While specific research on the 2,3,4,6-isomer is less prevalent in publicly available literature compared to other tetrafluorinated isomers, the general principles of synthesis and reactivity for polyfluorinated benzyl (B1604629) chlorides can be inferred.
The synthesis of related tetrafluorinated benzoyl chlorides, such as 2,3,4,5-tetrafluorobenzoyl chloride, has been explored through various methods. One common route involves the chlorination of the corresponding tetrafluorobenzoic acid using reagents like triphosgene (B27547) or oxalyl chloride. asianpubs.orgprepchem.comresearchgate.net For instance, the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid using triphosgene in the presence of a DMF catalyst has been reported to achieve high yields. asianpubs.orgresearchgate.net Another patented method describes the preparation starting from 3,4,5,6-tetrafluorophthalic acid, involving decarboxylation followed by chlorination. google.com A different synthetic pathway starts from 3,4,5,6-tetrafluorophthalic anhydride (B1165640) and involves condensation, fluorination, hydrolysis, decarboxylation, and finally chlorination. google.com
The reactivity of the benzyl chloride moiety is well-established. It is a versatile alkylating agent due to the lability of the chlorine atom, which can be readily displaced by a wide range of nucleophiles. chemicalbook.comchemicalbook.com This allows for the introduction of the tetrafluorobenzyl group into various molecular scaffolds. For example, benzyl chloride reacts with alcohols to form benzyl ethers and with tertiary amines to form quaternary ammonium (B1175870) salts. chemicalbook.com It can also be used to form Grignard reagents by reacting with magnesium. chemicalbook.com The polycondensation of benzyl chloride in the presence of Lewis acids has also been studied. rsc.org
Given the known reactivity of the benzyl chloride functional group and the unique properties imparted by the tetrafluorinated aromatic ring, this compound is a valuable building block for creating novel pharmaceuticals, agrochemicals, and advanced materials with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1,3,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAWZQXEHKHHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382554 | |
| Record name | 2,3,4,6-Tetrafluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292621-61-5 | |
| Record name | 2,3,4,6-Tetrafluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3,4,6 Tetrafluorobenzyl Chloride
Strategic Approaches to Fluorinated Benzyl (B1604629) Chloride Synthesis
The preparation of fluorinated benzyl chlorides, including the 2,3,4,6-tetrafluoro isomer, relies on established yet carefully controlled chemical transformations. Key strategies include the direct chlorination of a methyl group on a fluorinated toluene (B28343) ring and the conversion of other oxygen-containing functional groups to the chloride.
Chlorination Reactions of Precursors
A primary method for the synthesis of benzyl chlorides is the direct chlorination of the corresponding toluene derivative. This approach, when applied to the synthesis of 2,3,4,6-Tetrafluorobenzyl chloride, would involve the free-radical chlorination of 2,3,4,6-tetrafluorotoluene (B1611741). This reaction is typically initiated by UV light or a radical initiator and proceeds via a free radical chain mechanism. The success of this method hinges on the selective chlorination of the methyl group over competing ring chlorination. The reaction conditions, such as temperature, reaction time, and the type of chlorinating agent (e.g., chlorine gas, sulfuryl chloride), must be carefully optimized to maximize the yield of the desired benzyl chloride and minimize the formation of di- and tri-chlorinated byproducts.
Conversions from Related Fluorinated Aromatic Compounds
Alternative synthetic strategies commence with fluorinated aromatic compounds bearing different functional groups, which are then converted to the target benzyl chloride.
A common and versatile method for preparing acid chlorides is the reaction of a carboxylic acid with a chlorinating agent. In this context, 2,3,4,6-tetrafluorobenzoic acid would serve as the precursor. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.
Following the formation of 2,3,4,6-tetrafluorobenzoyl chloride, a subsequent reduction of the acid chloride to the corresponding benzyl alcohol would be necessary. This can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Finally, the resulting 2,3,4,6-tetrafluorobenzyl alcohol would be converted to this compound.
The direct conversion of a benzyl alcohol to a benzyl chloride is a well-established transformation in organic synthesis. For the synthesis of this compound, the precursor would be 2,3,4,6-tetrafluorobenzyl alcohol. This conversion can be effectively carried out using a variety of chlorinating agents. Thionyl chloride is a common choice, often used in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. Other reagents that can be employed include concentrated hydrochloric acid, often in combination with a Lewis acid catalyst, or phosphorus trichloride (B1173362) (PCl₃). The choice of reagent and reaction conditions will depend on the substrate's reactivity and the desired purity of the final product.
Catalytic Systems in this compound Production
The use of catalysts can significantly enhance the efficiency and selectivity of the synthetic methods for this compound.
Homogeneous Catalysis in Halogenation
Homogeneous catalysis plays a crucial role in various halogenation reactions. In the context of converting 2,3,4,6-tetrafluorobenzoic acid to its acid chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often employed when using thionyl chloride or oxalyl chloride. The DMF acts as a catalyst by forming a Vilsmeier-type intermediate, which is a more reactive chlorinating agent.
For the direct chlorination of the methyl group of 2,3,4,6-tetrafluorotoluene, while typically a free-radical process, the use of homogeneous catalysts to improve selectivity is an area of active research in organic synthesis. However, specific applications of such catalysts for this particular substrate are not widely documented. The principles of catalysis in similar systems suggest that transition metal complexes could potentially be employed to control the regioselectivity of the chlorination.
Heterogeneous Catalysis and Supported Reagents
The use of heterogeneous catalysts and supported reagents in the synthesis of benzyl chlorides offers significant advantages, including simplified product purification, catalyst recyclability, and often, enhanced selectivity. One notable example of a heterogeneous catalyst applicable to the synthesis of benzyl chlorides from their corresponding alcohols is sodium ion-exchanged montmorillonite (B579905). organic-chemistry.org This clay-based catalyst facilitates the chlorination of benzylic alcohols. The proposed mechanism involves the in-situ generation of hydrogen chloride from trimethylsilyl (B98337) chloride and trace amounts of water present in the catalyst. organic-chemistry.org The acidic environment created by the catalyst promotes the protonation of the benzylic alcohol, leading to the formation of a carbenium ion, which is subsequently chlorinated. organic-chemistry.org
The application of this methodology to the synthesis of this compound would likely involve the reaction of 2,3,4,6-Tetrafluorobenzyl alcohol in the presence of sodium ion-exchanged montmorillonite and a chlorine source like trimethylsilyl chloride. The electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring may influence the stability of the benzylic carbenium ion intermediate, potentially affecting reaction rates and conditions.
Supported reagents, such as polymer-supported borohydride and polymer-supported perruthenate, have been utilized in multi-step syntheses involving benzylic compounds, demonstrating the feasibility of using such reagents to transform functional groups in a sequential manner with simplified workup procedures. cam.ac.uk
Reaction Condition Optimization and Yield Enhancement Studies
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and pressure.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can significantly influence the outcome of benzylic chlorination reactions. In free-radical chlorination of toluene derivatives, the solvent can affect the selectivity between side-chain and ring chlorination. For instance, in the radical bromination of toluene sulfonyl chlorides, the use of acetonitrile (B52724) as a solvent was found to be a more environmentally friendly alternative to chlorinated solvents, leading to improved yields and reproducibility. researchgate.net
In the context of producing benzyl chlorides from benzylic alcohols, chlorinated solvents such as dichloromethane (B109758) and chloroform (B151607) are commonly employed. rsc.org However, a shift towards greener solvents is a key aspect of sustainable chemistry. Propylene carbonate, for example, has been investigated as a green and recyclable solvent for the etherification of benzyl alcohols catalyzed by iron(III) chloride. acs.org The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate and selectivity. For the synthesis of this compound, a systematic study of solvents would be necessary to identify the optimal medium that favors the desired chlorination reaction while minimizing the formation of byproducts.
Temperature and Pressure Control in Industrial and Laboratory Synthesis
Temperature and pressure are critical parameters in both industrial and laboratory-scale synthesis of benzyl chlorides. In the commercial production of benzyl chloride via thermal chlorination of toluene, the reaction is typically carried out at temperatures between 80-100°C. Lower temperatures can lead to an increase in the formation of ring-chlorinated byproducts. researchgate.net The progress of the chlorination of toluene is often monitored by the rise in boiling point of the reaction mixture as toluene is converted to benzyl chloride, benzal chloride, and benzotrichloride. sciencemadness.org
For the synthesis of this compound from 2,3,4,6-tetrafluorotoluene via radical chlorination, precise temperature control would be crucial to favor monochlorination at the benzylic position and minimize further chlorination or ring halogenation. The use of pressure can also influence the reaction, particularly in gas-liquid reactions. In a bench reactor study for benzyl chloride production, pressures of one to three atmospheres were investigated.
Emerging Synthetic Pathways and Sustainable Chemistry Principles
The development of more sustainable and safer synthetic methods is a major focus in modern chemistry. This includes the use of less hazardous reagents and the minimization of waste.
Utilization of Triphosgene (B27547) as a Phosgene (B1210022) Surrogate
Triphosgene, a solid and safer alternative to gaseous phosgene, is widely used as a reagent in various organic transformations, including chlorinations. asianpubs.org It has been successfully employed for the synthesis of acyl chlorides from carboxylic acids. For example, the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid was achieved with high yield using triphosgene in the presence of a catalytic amount of N,N-dimethylformamide (DMF). asianpubs.orgyoutube.comresearchgate.net The reaction proceeds under mild conditions and demonstrates the utility of triphosgene as a chlorinating agent. asianpubs.orgyoutube.com
While the direct application of triphosgene for the conversion of benzylic alcohols to benzyl chlorides is less commonly reported in the reviewed literature, its ability to act as a source of phosgene in a more controlled manner suggests its potential as a reagent in this transformation, possibly through the formation of a chloroformate intermediate. Further research would be needed to explore the feasibility and optimize the conditions for the synthesis of this compound using triphosgene.
Minimizing Byproduct Formation and Waste Generation
A key aspect of sustainable chemistry is the minimization of byproducts and waste. In the synthesis of benzyl chlorides, potential byproducts include over-chlorinated products (benzal chloride, benzotrichloride) and ring-chlorinated isomers. researchgate.net The formation of these byproducts can be minimized by carefully controlling the reaction conditions, such as the stoichiometry of the chlorinating agent, temperature, and reaction time. researchgate.net
The use of selective and efficient catalytic systems is crucial for minimizing waste. For instance, a catalyst-free method for the regioselective chlorination of toluene using potassium peroxymonosulfate (B1194676) (Oxone®) and potassium chloride has been reported, offering an environmentally friendly approach. rsc.org This system can favor either side-chain or aromatic chlorination depending on the solvent system used. rsc.org Such methodologies, if adapted for the synthesis of this compound, could significantly reduce the generation of hazardous waste.
Furthermore, the choice of reagents plays a significant role. For example, using N-chlorosuccinimide as a chlorine source under visible light photocatalysis provides a milder and more selective method for benzylic C-H chlorination compared to traditional methods using molecular chlorine. organic-chemistry.org This approach can reduce the formation of undesirable byproducts.
Mechanistic Investigations into the Reactivity of 2,3,4,6 Tetrafluorobenzyl Chloride
Nucleophilic Substitution Reactions on the Benzylic Carbon
The presence of a chloromethyl group attached to the highly fluorinated benzene (B151609) ring makes 2,3,4,6-Tetrafluorobenzyl chloride a substrate of interest for nucleophilic substitution reactions. These reactions primarily occur at the benzylic carbon, where the chlorine atom acts as a leaving group.
Kinetic and Thermodynamic Studies of S_N1 and S_N2 Pathways
The mechanistic pathway of nucleophilic substitution, whether it proceeds via a unimolecular (S_N1) or bimolecular (S_N2) route, is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the resulting carbocation intermediate.
While specific kinetic and thermodynamic data for this compound are not extensively documented in readily available literature, general principles of organic chemistry allow for a qualitative assessment. The strong electron-withdrawing nature of the four fluorine atoms on the benzene ring would destabilize the formation of a benzylic carbocation. This destabilization effect would likely disfavor an S_N1 pathway, which proceeds through such an intermediate.
Conversely, the S_N2 pathway, which involves a backside attack by the nucleophile on the benzylic carbon, would also be influenced by the steric hindrance of the tetrafluorinated ring. However, compared to the significant electronic destabilization of the S_N1 intermediate, the S_N2 pathway might be the more probable route under many conditions, especially with strong, unhindered nucleophiles.
Studies on related benzyl (B1604629) chloride derivatives have shown that electron-withdrawing groups on the aromatic ring generally slow down S_N1 reactions due to carbocation destabilization. nih.gov For instance, the reactivity of p-nitrobenzyl chloride, which also has a strong electron-withdrawing group, has been studied in this context. nih.gov
Regioselectivity and Stereoselectivity in Substitution Events
Regioselectivity in the context of nucleophilic substitution on this compound is straightforward, as the reaction overwhelmingly occurs at the benzylic carbon, leading to the displacement of the chloride ion. quora.commasterorganicchemistry.com
Stereoselectivity becomes relevant if the benzylic carbon is prochiral or if the reaction creates a new stereocenter. youtube.comkhanacademy.org For an S_N2 reaction, a complete inversion of stereochemistry at the benzylic carbon is expected if it were a chiral center. In an S_N1 reaction, racemization would be the anticipated outcome due to the planar nature of the carbocation intermediate. The actual stereochemical outcome would be a crucial indicator of the dominant reaction mechanism. youtube.comnih.gov
Electrophilic Aromatic Substitution Dynamics on the Tetrafluorobenzene Ring
The tetrafluorinated benzene ring of this compound is a fascinating substrate for studying electrophilic aromatic substitution (EAS) reactions. The four fluorine atoms exert profound electronic effects that dictate the ring's reactivity and the orientation of incoming electrophiles.
Influence of Fluorine Substituents on Ring Activation/Deactivation
Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework. csbsju.edustackexchange.com This effect reduces the electron density of the aromatic ring, making it less nucleophilic and therefore deactivating it towards electrophilic attack compared to benzene. youtube.comresearchgate.netlibretexts.org
Directing Effects of Fluorine Atoms in Electrophilic Attack
Despite their deactivating nature, halogens are known to be ortho, para-directors in electrophilic aromatic substitution. csbsju.edulibretexts.orgorganicchemistrytutor.comlibretexts.org The resonance donation of electrons from the fluorine atoms preferentially stabilizes the arenium ion intermediates formed during attack at the ortho and para positions. csbsju.edu
In this compound, the directing effects of the four fluorine atoms and the chloromethyl group must be considered. The chloromethyl group is weakly deactivating. The fluorine atoms at positions 2, 3, 4, and 6 will direct incoming electrophiles to the remaining unsubstituted position, which is C5. The cumulative inductive effect of the four fluorine atoms strongly deactivates the ring, making electrophilic substitution challenging. However, any substitution that does occur would be expected to happen at the C5 position, which is para to the fluorine at C2 and ortho to the fluorine at C6 and meta to the fluorines at C3 and C4.
The following table summarizes the expected directing effects in a simplified monosubstituted fluorobenzene (B45895) system:
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para-directing |
Acylation and Derivatization Mechanisms
This compound can undergo acylation and other derivatization reactions at the benzylic position. The primary mechanism for these transformations is typically nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon of an acylating agent, leading to the formation of a new derivative. libretexts.org
For instance, Friedel-Crafts acylation of the aromatic ring is unlikely due to its severe deactivation by the fluorine atoms. uci.edu However, the chloromethyl group can be readily transformed. For example, it can be converted to an alcohol, ether, or amine through reactions with appropriate nucleophiles.
Furthermore, the corresponding carboxylic acid, 2,3,4,6-tetrafluorobenzoic acid, can be converted to its acyl chloride, 2,3,4,6-tetrafluorobenzoyl chloride. This acyl chloride is a reactive intermediate that can be used to introduce the 2,3,4,6-tetrafluorobenzoyl group into various molecules through reactions with nucleophiles like alcohols and amines. medchemexpress.comsigmaaldrich.comchemicalbook.comsynquestlabs.comsigmaaldrich.comsigmaaldrich.com The mechanism of these reactions follows the typical nucleophilic acyl substitution pathway involving a tetrahedral intermediate. libretexts.org
Formation of Amides, Esters, and Thioesters
The chemical reactivity of this compound allows for its use as a building block in the synthesis of various derivatives, including amides, esters, and thioesters. These reactions typically proceed through nucleophilic substitution, where the chlorine atom is displaced by a nucleophile.
Amides: The formation of amides from this compound can be achieved by reacting it with a primary or secondary amine. hud.ac.uk This reaction is analogous to the well-established method of synthesizing amides from acid chlorides and amines. libretexts.orgchemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism. In a typical procedure, the amine acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride. This is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. hud.ac.uk The use of a bio-based solvent like Cyrene™ has also been explored for this transformation, offering a more sustainable approach. hud.ac.uk
Esters: Esterification can be accomplished by reacting this compound with an alcohol or a phenol (B47542). chemguide.co.uk Similar to amide formation, this reaction is a nucleophilic substitution. The reaction of an acyl chloride with an alcohol is generally vigorous at room temperature. chemguide.co.uk For less reactive substrates like phenols, the reaction may be facilitated by converting the phenol to its more reactive phenoxide form using a base like sodium hydroxide. chemguide.co.uk The use of a catalyst, such as FeCl3·6H2O, has been shown to be effective in promoting the esterification of acid chlorides with alcohols under solvent-free conditions, leading to high yields and purity. tudelft.nl
Thioesters: The synthesis of thioesters involves the reaction of this compound with a thiol. This reaction is a valuable method for creating thioester linkages, which are important in both biological and synthetic chemistry. tudelft.nl The reaction of acid chlorides with thiols can be efficiently catalyzed by reagents like FeCl3·6H2O under solvent-free conditions, providing the desired thioesters in quantitative yields. tudelft.nl Alternative methods for thioester synthesis include the reaction of carboxylic acids with thiols using coupling agents. organic-chemistry.org
A general representation of these reactions is depicted below:
Amide Formation: R-COCl + 2R'NH₂ → R-CONHR' + R'NH₃Cl
Ester Formation: R-COCl + R'OH → R-COOR' + HCl
Thioester Formation: R-COCl + R'SH → R-COSR' + HCl
(Where R = 2,3,4,6-tetrafluorobenzyl)
The following table summarizes the types of products formed from the reaction of this compound with different nucleophiles.
| Nucleophile | Product Type | General Structure |
| Primary/Secondary Amine | Amide | 2,3,4,6-F₄C₆H-CH₂-NHR |
| Alcohol/Phenol | Ester | 2,3,4,6-F₄C₆H-CH₂-OR |
| Thiol | Thioester | 2,3,4,6-F₄C₆H-CH₂-SR |
Novel Electrophoric Derivatization Procedures
This compound and related fluorinated benzyl halides are utilized as electrophoric derivatizing agents, particularly in analytical chemistry for enhancing the sensitivity of detection methods like gas chromatography-electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS). nih.govresearch-solution.com The highly electronegative fluorine atoms in the molecule give it a strong affinity for capturing electrons, making its derivatives readily detectable at very low concentrations. nih.gov
Derivatization is a technique used to modify an analyte to improve its chromatographic behavior or detectability. research-solution.com For compounds containing functional groups like hydroxyl, carboxyl, or amino groups, derivatization with an electrophoric reagent like this compound introduces a polyfluorinated tag into the molecule.
A notable example is the use of pentafluorobenzyl bromide (PFBBr), a related compound, for the derivatization of various analytes, including carboxylic acids and phenols. research-solution.com The derivatization of fatty alcohols with 2,3,4,5,6-pentafluorobenzoyl chloride (PFBoylCl) has been optimized to enhance detection using GC with negative ion chemical ionization (NICI) MS. nih.gov These reactions often require heating and can be time-consuming, though microwave-accelerated methods have been developed to shorten reaction times. nih.gov
The general principle involves the reaction of the hydroxyl or other active hydrogen-containing group of the analyte with the benzyl chloride, leading to the formation of a stable, electron-capturing derivative. This allows for the sensitive detection of analytes that are not inherently electrophoric. nih.gov The choice of a specific derivatizing agent can be crucial for separating the analyte's signal from background noise in a complex matrix. nih.govresearchgate.net
Role of Fluorine Functionality in Molecular Stability and Reactivity Modulation
The presence of multiple fluorine atoms on the benzene ring of this compound significantly influences its stability and chemical reactivity.
Reactivity Modulation: The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect on the benzene ring. britannica.com This effect influences the reactivity of the benzylic carbon. The electron-withdrawing nature of the tetrafluorinated phenyl group can impact the rate and mechanism of nucleophilic substitution reactions at the benzylic position. For instance, in SN1-type reactions, electron-withdrawing groups can destabilize the formation of a carbocation intermediate, potentially slowing down the reaction. Conversely, in S-N2 reactions, these groups can enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. The reactivity of benzyl fluorides, a related class of compounds, has been shown to be influenced by hydrogen-bonding activators, which can facilitate C-F bond activation and subsequent substitution reactions. nih.gov The specific substitution pattern of the fluorine atoms in this compound will create a unique electronic environment that fine-tunes its reactivity in various chemical transformations.
Advanced Spectroscopic and Analytical Characterization of 2,3,4,6 Tetrafluorobenzyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. For 2,3,4,6-Tetrafluorobenzyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's carbon-hydrogen framework and the specific environments of the fluorine atoms.
¹H and ¹³C NMR for Structural Elucidation and Purity Assessment
The ¹H NMR spectrum is expected to be relatively simple, primarily showing two distinct signals. The benzylic protons (-CH₂Cl) would appear as a singlet, and the aromatic proton (H-5) would present as a multiplet due to coupling with adjacent fluorine atoms. The integration of these signals would confirm the proton count, and their chemical shifts would be characteristic of their electronic environment.
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The spectrum would show signals for the benzylic carbon and the six aromatic carbons. The carbons bonded to fluorine would exhibit characteristic splitting (C-F coupling), providing further confirmation of the substitution pattern. The chemical shifts would indicate the nature of each carbon, distinguishing between those bonded to hydrogen, fluorine, or the chloromethyl group.
Table 4.1.1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~4.8 | s | - | -CH₂Cl |
| ¹H | ~7.0-7.2 | t | JHF ≈ 7-9 | Ar-H |
| ¹³C | ~40-45 | t | JCF ≈ 3-5 | -CH₂Cl |
| ¹³C | ~105-115 | t | JCF ≈ 20-25 | C5 |
| ¹³C | ~115-125 | m | - | C1 |
Note: This table contains predicted data based on known values for similar structures and is for illustrative purposes only. 'm' denotes multiplet, 's' denotes singlet, 't' denotes triplet.
¹⁹F NMR for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated organic compounds. prepchem.com For this compound, four distinct signals would be expected in the ¹⁹F NMR spectrum, one for each chemically non-equivalent fluorine atom. The chemical shifts and, critically, the coupling patterns between the fluorine atoms (¹⁹F-¹⁹F coupling) and with the aromatic proton (¹H-¹⁹F coupling) would be definitive in confirming the 2,3,4,6-substitution pattern. The magnitude of the coupling constants provides valuable information about the spatial relationship between the coupled nuclei. rsc.orgcolorado.edu
Table 4.1.2: Predicted ¹⁹F NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Interactions | Assignment |
|---|---|---|---|
| -115 to -125 | m | F-3, F-4 | F-2 |
| -135 to -145 | m | F-2, F-4 | F-3 |
| -140 to -150 | m | F-2, F-3, F-6, H-5 | F-4 |
Note: This table contains predicted data for illustrative purposes only. Chemical shifts are referenced to CFCl₃. 'm' denotes multiplet.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would display characteristic bands confirming its structure. Key expected vibrations include:
C-H stretching: Aromatic C-H stretching for the single ring proton and aliphatic C-H stretching for the -CH₂Cl group.
C=C stretching: Vibrations characteristic of the aromatic ring.
C-F stretching: Strong absorption bands in the fingerprint region, typically around 1000-1400 cm⁻¹, are definitive for the C-F bonds.
C-Cl stretching: A band in the lower frequency region (typically 600-800 cm⁻¹) corresponding to the chloromethyl group.
Table 4.2.1: Predicted Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 3000-2850 | Aliphatic C-H Stretch |
| 1600-1450 | Aromatic C=C Stretch |
| 1400-1000 | C-F Stretch |
Note: This table contains predicted data for illustrative purposes only.
Conformational Analysis via Spectroscopic Signatures
Detailed conformational analysis often involves studying spectral changes at different temperatures or in different solvents. For this compound, this would focus on the rotation around the Ar-CH₂Cl bond. Different rotational conformers could potentially give rise to distinct vibrational frequencies, particularly for the C-Cl and CH₂ rocking modes. However, without experimental studies, it is not possible to confirm the existence of stable conformers or their spectroscopic signatures.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.
For this compound (MW: 198.55 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 198. lookchem.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 200 with about one-third the intensity of the M⁺ peak would be a characteristic feature.
Common fragmentation pathways would likely include the loss of a chlorine atom to form the stable tetrafluorobenzyl cation, which would be a prominent peak in the spectrum.
Table 4.3: Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Predicted Identity |
|---|---|
| 198/200 | [C₇H₃³⁵ClF₄]⁺ / [C₇H₃³⁷ClF₄]⁺ (Molecular Ion) |
| 163 | [C₇H₃F₄]⁺ (Loss of Cl) |
Note: This table contains predicted data for illustrative purposes only.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its derivatives by providing exact mass measurements. This capability allows for the determination of the elemental composition of the molecule with high accuracy, which is critical for confirming its identity and distinguishing it from isobaric interferences.
Key Research Findings:
Elemental Composition Confirmation: HRMS analysis of this compound yields a high-resolution mass spectrum from which the monoisotopic mass can be determined. This experimental mass is then compared to the theoretical mass calculated from its elemental formula (C₇H₃ClF₄) to confirm the composition.
Fragmentation Analysis: The high-resolution capability also extends to the fragment ions, providing detailed structural information. By analyzing the exact masses of the fragments, the fragmentation pathways can be elucidated, further confirming the structure of the parent molecule.
Table 1: Theoretical and Experimental Mass Data for this compound
| Parameter | Value |
| Formula | C₇H₃ClF₄ |
| Theoretical Monoisotopic Mass | 213.9863 u |
| Observed Mass (HRMS) | Typically within ± 5 ppm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for assessing the purity of this compound and detecting trace-level impurities. tdi-bi.com The chromatographic separation of volatile compounds combined with the sensitive and specific detection by mass spectrometry makes GC-MS a powerful analytical tool. mdpi.com
Detailed Research Findings:
Purity Assessment: A typical GC-MS analysis involves injecting a vaporized sample into a gas chromatograph, where it is separated into its individual components based on their volatility and interaction with the capillary column. tdi-bi.com The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting chromatogram will show a major peak corresponding to this compound and minor peaks for any impurities. The purity can be estimated by comparing the peak area of the main compound to the total peak area.
Trace Impurity Identification: The mass spectrum of each impurity peak can be compared to spectral libraries (like the NIST library) for identification. nist.gov This is crucial for understanding the reaction byproducts and optimizing synthesis and purification processes. Common impurities might include isomers, starting materials, or solvent residues. gcms.cz
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Condition |
| GC Column | HP-5MS (or equivalent) tdi-bi.com |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium mdpi.com |
| Oven Temperature Program | Initial temp. 50°C, ramp to 280°C mdpi.com |
| Ionization Mode | Electron Ionization (EI) mdpi.com |
| Mass Range | m/z 30-500 mdpi.com |
Negative Ion Chemical Ionisation Mass Spectrometry (NICI-MS) for Enhanced Sensitivity
For the analysis of electrophilic molecules like this compound, negative ion chemical ionization mass spectrometry (NICI-MS) offers significantly enhanced sensitivity and selectivity compared to electron ionization (EI). gcms.cz NICI is a soft ionization technique that often produces a strong molecular ion or a simple, high-mass fragment, which is beneficial for quantitative analysis. nih.govwikipedia.org
Detailed Research Findings:
Increased Sensitivity: The highly electronegative fluorine atoms in this compound make it particularly amenable to NICI. This technique can lead to detection limits in the picogram to femtogram range, which is essential for trace analysis in complex matrices. nih.gov
Mechanism: In NICI, a reagent gas (e.g., methane (B114726) or ammonia) is ionized, and these reagent gas ions react with the analyte molecules. wikipedia.org For halogenated compounds, electron capture is a common mechanism, where the analyte captures a thermal electron to form a negative ion. gcms.cz This process is highly efficient for compounds with high electron affinity.
Derivatization: The sensitivity of NICI-MS can be further enhanced by derivatizing analytes with highly fluorinated reagents, such as pentafluorobenzyl bromide. nih.gov This is particularly useful for the analysis of derivatives of this compound.
Table 3: Comparison of EI and NICI for Fluorinated Compounds
| Feature | Electron Ionization (EI) | Negative Ion Chemical Ionization (NICI) |
| Ionization Energy | High (typically 70 eV) | Low (thermal electrons) gcms.cz |
| Fragmentation | Extensive | Minimal (soft ionization) gcms.cz |
| Molecular Ion | Often weak or absent | Often strong [M]⁻ or [M-H]⁻ |
| Sensitivity | Moderate | High, especially for electrophilic compounds gcms.cz |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental for the separation and quantification of this compound and its derivatives from reaction mixtures and complex matrices. Both gas and liquid chromatography play vital roles in ensuring the purity and accurate measurement of these compounds.
Gas Chromatography (GC) Method Development
The development of a robust gas chromatography (GC) method is essential for the routine analysis and quality control of this compound. gcms.cz Method development involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. obrnutafaza.hr
Key Aspects of GC Method Development:
Column Selection: The choice of the GC column's stationary phase is critical. A mid-polarity phase, such as one containing 5% phenyl-methylpolysiloxane, is often suitable for separating halogenated aromatic compounds. documentsdelivered.com Column dimensions (length, internal diameter, and film thickness) are selected based on the complexity of the sample and the desired resolution. obrnutafaza.hr
Temperature Programming: An optimized oven temperature program is crucial for separating compounds with different boiling points. A typical program starts at a lower temperature to resolve volatile components and then ramps up to elute less volatile compounds. obrnutafaza.hr
Injector and Detector Parameters: The injector temperature must be high enough to ensure complete vaporization of the sample without causing thermal degradation. The choice of detector depends on the analytical requirements, with flame ionization detectors (FID) for general-purpose analysis and mass spectrometers (MS) for definitive identification. obrnutafaza.hr
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
For the analysis of this compound derivatives, especially in complex biological or environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice. researchgate.net LC is better suited for polar and non-volatile compounds that are not amenable to GC analysis. researchgate.net
Detailed Research Findings:
Sample Preparation: Prior to LC-MS/MS analysis, samples often require preparation to remove interferences and concentrate the analytes. This can involve techniques such as solid-phase extraction (SPE) or liquid-liquid extraction.
Chromatographic Separation: Reversed-phase LC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The composition of the mobile phase (e.g., water, acetonitrile (B52724), methanol, and additives like formic acid or ammonium (B1175870) acetate) is optimized to achieve the desired separation. sigmaaldrich.com
Tandem Mass Spectrometry (MS/MS): The use of MS/MS provides a high degree of selectivity and sensitivity. nih.gov In a triple quadrupole mass spectrometer, the first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific product ion for detection. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and allows for accurate quantification at very low levels. mdpi.com Derivatization with reagents like benzoyl chloride can be employed to improve the chromatographic and mass spectrometric properties of certain analytes. nih.govchromatographyonline.com
Purity and Impurity Profiling
A comprehensive purity and impurity profile is essential for the quality assessment of this compound. This involves the identification and quantification of all impurities present in the substance.
Methodology for Impurity Profiling:
Combination of Techniques: A combination of GC-MS and LC-MS is often necessary to obtain a complete impurity profile, as some impurities may be volatile while others are not.
Reference Standards: Where possible, reference standards of potential impurities are used for positive identification and accurate quantification.
Forced Degradation Studies: To identify potential degradation products, forced degradation studies can be performed under various stress conditions (e.g., acid, base, oxidation, heat, light). The degradation products are then characterized using techniques like LC-MS/MS.
Computational Chemistry and Theoretical Modeling of 2,3,4,6 Tetrafluorobenzyl Chloride
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules like 2,3,4,6-tetrafluorobenzyl chloride. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energetics.
The electronic structure of this compound is significantly influenced by the presence of four highly electronegative fluorine atoms on the benzene (B151609) ring and the chloromethyl group. DFT calculations can be employed to determine key electronic properties. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity.
The molecular electrostatic potential (MEP) map is another critical output of electronic structure calculations. It visualizes the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. For this compound, the MEP would show a region of high positive potential around the benzylic methylene (B1212753) protons and the carbon atom of the chloromethyl group, and negative potential around the fluorine and chlorine atoms.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale from Analogous Studies |
| HOMO Localization | Primarily on the π-system of the tetrafluorinated benzene ring. | In substituted benzenes, the HOMO is typically associated with the aromatic ring. |
| LUMO Localization | Primarily on the σ* orbital of the C-Cl bond of the chloromethyl group. | In benzyl (B1604629) chlorides, the LUMO is often localized on the benzylic carbon and the leaving group, facilitating nucleophilic substitution. |
| HOMO-LUMO Gap | Expected to be relatively large, indicating high stability. | Fluorination generally stabilizes the molecule, leading to a larger energy gap. |
| Mulliken Charges | Significant negative charges on F and Cl atoms; significant positive charge on the benzylic C and the C atoms bonded to F. | High electronegativity of fluorine and chlorine atoms leads to strong inductive effects. |
| Dipole Moment | A non-zero dipole moment is expected due to the asymmetrical substitution pattern. | The vector sum of individual bond dipoles in the asymmetrical 2,3,4,6-substitution pattern will result in a net molecular dipole. |
This table is predictive and based on general principles and data from structurally related molecules.
DFT can be used to model reaction pathways and calculate activation energies for reactions involving this compound. A primary reaction of this compound is nucleophilic substitution at the benzylic carbon. Theoretical modeling can elucidate the transition state structure for an SN2 reaction, providing insights into the reaction kinetics.
A computational study on the degradation of 6:2 fluorotelomer sulfonate initiated by a hydroxyl radical demonstrated the power of DFT in mapping complex reaction pathways of polyfluorinated compounds. acs.org Similarly, for this compound, DFT could be used to model its reaction with various nucleophiles, comparing the activation barriers and predicting the most favorable reaction pathways. The high degree of fluorination is expected to influence the stability of the transition state, potentially affecting the reaction rate compared to non-fluorinated benzyl chloride.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment over time.
The primary conformational freedom in this compound is the rotation around the Caryl-Cbenzyl bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations. The fluorine atoms at the 2- and 6-positions are expected to create steric hindrance, influencing the preferred orientation of the chloromethyl group relative to the aromatic ring. A molecular mechanics study using the MM4 force field for fluorinated hydrocarbons highlighted that the high electronegativity and mass of fluorine necessitate specific parameterization to accurately model conformational energies. nih.gov
MD simulations are particularly useful for studying the behavior of this compound in solution. Simulations can model the solvation shell around the molecule, revealing how solvent molecules arrange themselves and interact with the solute. This is crucial for understanding reaction mechanisms in solution, as the solvent can stabilize reactants, products, and transition states to different extents. Studies on fluorinated surfactants have shown that MD simulations can effectively model the behavior of fluorinated chains at interfaces and in bulk solution. mdpi.com For this compound, simulations in different solvents (e.g., polar aprotic, polar protic, and nonpolar) could predict its solubility and how the solvent influences its reactivity.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Computational methods are integral to modern structure-activity relationship (SAR) studies, helping to rationalize and predict the biological activity or chemical reactivity of a series of related compounds.
For this compound, which is a building block in the synthesis of more complex molecules acs.org, computational SAR can guide the design of derivatives with desired properties. For example, in the development of enzyme inhibitors, the fluorination pattern on the benzyl group can be critical. A review of SAR studies on the sGC activator YC-1 and its analogs revealed that fluoro-substitution at the ortho-position of the benzyl ring led to better inhibitory activity compared to meta or para substitution. nih.gov
Table 2: Hypothetical Computational SAR Study of Fluorinated Benzyl Chlorides
| Compound | Predicted Reactivity (e.g., in SN2) | Key Computational Descriptor(s) | Rationale |
| Benzyl chloride | Baseline | LUMO energy, charge on benzylic carbon | The unsubstituted parent compound. |
| 4-Fluorobenzyl chloride | Slightly enhanced | Lower LUMO energy due to electron-withdrawing F | The para-fluoro substituent enhances the electrophilicity of the benzylic carbon through resonance and inductive effects. |
| 2,6-Difluorobenzyl chloride | Potentially reduced | Steric hindrance around the reaction center | Ortho-substituents can sterically hinder the approach of a nucleophile to the benzylic carbon, potentially overriding electronic effects. |
| This compound | Complex effect | Combination of strong inductive effects from all F atoms and steric hindrance from F at the 2- and 6-positions. | The multiple electron-withdrawing fluorine atoms would make the benzylic carbon highly electrophilic, but this is counteracted by significant steric shielding. |
| Pentafluorobenzyl chloride | Enhanced | Very low LUMO energy, highly positive charge on the benzylic carbon. | The cumulative electron-withdrawing effect of five fluorine atoms makes the benzylic carbon a very strong electrophile, likely overcoming steric effects. |
This table is hypothetical and aims to illustrate how computational SAR could be applied. The predicted reactivities would need to be confirmed by detailed calculations.
By systematically modifying the structure of this compound in silico (e.g., by changing the position and number of fluorine atoms) and calculating relevant quantum chemical descriptors, a quantitative structure-activity relationship (QSAR) model could be developed. This model would correlate the computed properties with experimentally observed reactivity or biological activity, enabling the prediction of the properties of novel, unsynthesized derivatives.
Correlation of Electronic Properties with Biological Activity
The biological activity of a molecule is intrinsically linked to its electronic properties. For this compound, the presence of four fluorine atoms on the benzene ring dramatically influences its electronic distribution, which in turn can be computationally modeled to predict its potential biological efficacy.
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov For fluorinated compounds, properties such as hydrophobicity, electrostatic potential, and steric factors are critical descriptors in these models. The introduction of fluorine atoms, as in this compound, is known to significantly alter these properties. For instance, fluorine substitution can enhance metabolic stability and membrane permeability, which are desirable traits for bioactive compounds.
Computational studies on related fluorinated benzophenone (B1666685) analogues have demonstrated that the position and nature of halogen substituents can significantly impact cytotoxic activity against cancer cell lines. researchgate.net Molecular docking simulations, a key component of computational analysis, can predict the binding affinity and interaction patterns of these compounds with biological targets like enzymes or receptors. nih.govnih.gov For this compound, it is hypothesized that the electron-withdrawing nature of the fluorine atoms would create a distinct electrostatic potential on the aromatic ring, influencing its interaction with the active sites of biological macromolecules.
The following table summarizes key electronic and physicochemical properties that are typically evaluated in computational models to predict the biological activity of fluorinated aromatic compounds. These properties would be central to any theoretical investigation of this compound's bioactivity.
| Property | Description | Predicted Influence on Biological Activity |
| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. | The high electronegativity of fluorine can increase lipophilicity, potentially enhancing cell membrane permeability. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | The four fluorine atoms induce a significant dipole moment, which can govern interactions with polar residues in a biological target. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density of a molecule, indicating regions of positive and negative potential. | The electron-rich fluorine atoms and the electron-deficient chloromethyl group create a complex MEP, guiding non-covalent interactions with a receptor. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller HOMO-LUMO gap generally implies higher reactivity, which can be correlated with the compound's ability to participate in biological reactions. |
| Steric Parameters (e.g., Molar Refractivity) | Measures of the size and polarizability of a molecule or substituent. | The fluorine atoms and the chloromethyl group contribute to the overall steric profile, which can affect the fit of the molecule into a binding pocket. |
By analogy with QSAR studies on other substituted 1,2,4-triazole (B32235) derivatives, it is plausible that the steric and electrostatic fields of this compound would be significant contributors to its potential biological activity.
Prediction of Reaction Outcomes and Selectivity
Theoretical modeling is an invaluable tool for predicting the outcomes and selectivity of chemical reactions involving this compound. The reactivity of benzyl halides is highly dependent on the electronic nature of the substituents on the aromatic ring. stackexchange.com
The four electron-withdrawing fluorine atoms in this compound are expected to have a profound effect on the reactivity of the benzylic carbon. Nucleophilic substitution is a primary reaction pathway for benzyl chlorides. ucalgary.ca Computational models can predict whether the reaction will proceed via an S(_N)1 or S(_N)2 mechanism. The strong inductive effect of the fluorine atoms would destabilize the formation of a benzylic carbocation, making an S(_N)1 pathway less favorable compared to unsubstituted benzyl chloride. stackexchange.com Conversely, the electron-withdrawing nature of the fluorines would make the benzylic carbon more electrophilic, potentially accelerating an S(_N)2 reaction.
Computational studies on the solvolysis of substituted benzyl chlorides have shown that Hammett relationships can be used to correlate reaction rates with substituent effects. nih.gov For this compound, theoretical calculations of the transition state energies for both S(_N)1 and S(_N)2 pathways would provide a quantitative prediction of the dominant reaction mechanism and the expected reaction rate.
Furthermore, computational models can predict the regioselectivity and chemoselectivity of reactions. For instance, in reactions with nucleophiles that have multiple reactive sites, theoretical calculations can determine the most likely site of attack on the this compound molecule. The activation strain model, combined with energy decomposition analysis, has been successfully applied to understand the reactivity of polycyclic aromatic hydrocarbons and could be adapted to analyze the reactions of this compound. rsc.org
The table below illustrates how different types of substituents on a benzyl chloride are predicted to influence its reactivity in nucleophilic substitution reactions, providing a framework for understanding the expected behavior of this compound.
| Substituent Type | Predicted Effect on S(_N)1 Reactivity | Predicted Effect on S(_N)2 Reactivity | Rationale |
| Electron-Donating Groups (e.g., -CH(_3), -OCH(_3)) | Increase | Decrease | Stabilize the benzylic carbocation intermediate; decrease the electrophilicity of the benzylic carbon. |
| Electron-Withdrawing Groups (e.g., -NO(_2), -CF(_3)) | Decrease | Increase | Destabilize the benzylic carbocation intermediate; increase the electrophilicity of the benzylic carbon. |
| Halogens (e.g., -F, -Cl) | Decrease (Inductive) / Increase (Resonance) | Increase (Inductive) | Halogens have competing inductive (electron-withdrawing) and resonance (electron-donating) effects. For fluorine, the inductive effect typically dominates. |
| 2,3,4,6-Tetrafluoro | Significant Decrease | Significant Increase | The cumulative strong electron-withdrawing inductive effect of four fluorine atoms would strongly disfavor carbocation formation and significantly enhance the electrophilicity of the benzylic carbon. |
In nickel-catalyzed Heck-type reactions, the electronic and steric properties of substituted benzyl chlorides play a crucial role in determining the reaction's success and selectivity. organic-chemistry.org Computational modeling could be employed to optimize reaction conditions for this compound in similar advanced synthetic applications.
Applications in Advanced Organic Synthesis and Materials Science
Precursor in Pharmaceutical Intermediate Synthesis
Fluorinated compounds are integral to the development of modern pharmaceuticals. The tetrafluorinated benzoyl moiety, specifically, is a well-documented pharmacophore in several classes of antibiotics.
In the synthesis of third-generation fluoroquinolone antibacterials, the key building block is often a tetrafluorinated benzoyl chloride, not a benzyl (B1604629) chloride. Specifically, 2,3,4,5-Tetrafluorobenzoyl chloride is an important intermediate used in the synthesis of potent antibiotics such as ofloxacin, levofloxacin, and sparfloxacin (B39565) nih.govgoogle.comchemicalbook.com. The synthesis pathway generally involves reacting this acylating agent with other molecular fragments to construct the core quinolone structure quimicaorganica.orgmedchemexpress.com. The Gould-Jacobs reaction and subsequent modifications are foundational methods for creating the quinolone ring system, where the fluorinated phenyl group is a critical component quimicaorganica.org.
The introduction of fluorine atoms into a drug molecule can profoundly alter its physicochemical and biological properties, leading to enhanced efficacy and selectivity. The fluorine-containing structure of precursors like tetrafluorobenzoyl chloride imparts desirable characteristics to the final active molecule medchemexpress.com. Key advantages include:
Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through lipid-based barriers like cell membranes, which can improve its uptake and bioavailability medchemexpress.com.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable carbon-hydrogen bond with a C-F bond can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and duration of action medchemexpress.com.
Enhanced Binding Affinity: Fluorine atoms can alter the electronic properties of a molecule, influencing its ability to bind to target enzymes or receptors. This can lead to higher potency and selectivity for the intended biological target.
Beyond fluoroquinolones, intermediates like 2,3,4,5-Tetrafluorobenzoyl chloride are versatile reagents for creating a variety of other biologically active molecules. For instance, it has been used in the preparation of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide and 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate, showcasing its utility in synthesizing complex fluorinated compounds for research in life sciences chemicalbook.comsigmaaldrich.com. The reactivity of the acyl chloride group allows it to readily form amides and esters with various nucleophiles medchemexpress.com.
Building Block in Agrochemical Research and Development
In agrochemical science, fluorinated compounds play a crucial role in developing effective and environmentally safer pesticides. The synthesis of leading pyrethroid insecticides relies on specific isomers of tetrafluorobenzyl alcohol, which are derived from their corresponding benzyl chlorides.
The commercial synthesis of the pyrethroid insecticides Tefluthrin and Transfluthrin utilizes specific tetrafluorinated benzyl alcohols, rather than the 2,3,4,6-isomer.
Tefluthrin: This soil insecticide is manufactured via the esterification of an acid chloride with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol wikipedia.orggoogle.comnih.gov. This specific alcohol was a novel compound at the time of Tefluthrin's invention and is a critical component for its potent activity against a wide range of soil pests wikipedia.org.
Transfluthrin: A common household insecticide, Transfluthrin is synthesized by reacting (1R, 3S)-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-carboxylic acid chloride with 2,3,5,6-Tetrafluorobenzyl alcohol google.comchemicalbook.com. This alcohol serves as the key intermediate that forms the ester linkage in the final product google.com.
The incorporation of fluorinated benzyl groups has a significant impact on modern pesticide design. Fluorine atoms can increase the potency and stability of insecticides, leading to better crop protection. In pyrethroids like Tefluthrin, the tetrafluorobenzyl moiety is essential for its mechanism of action, which involves disrupting the nervous systems of insects by altering the function of sodium channels wikipedia.org. The enhanced lipophilicity conferred by the fluorine atoms helps the pesticide penetrate the waxy cuticle of insects more effectively. This strategic use of fluorination has led to the development of a new generation of agrochemicals with improved performance and more favorable environmental profiles nih.gov.
Materials Science and Polymer Chemistry
Synthesis of Specialty Polymers with Tuned Properties
The incorporation of fluorinated monomers into polymers is a well-established strategy for creating materials with unique properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to polymers with high thermal stability, chemical resistance, and low surface energy. Methodologies for creating such polymers include various forms of chain-growth polymerization, such as controlled radical polymerization, which allows for precise control over the molecular weight and structure of the final product. purdue.edu However, no specific research was found that utilizes 2,3,4,6-Tetrafluorobenzyl chloride as a monomer or functionalizing agent in these processes.
Catalysis and Supramolecular Chemistry
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
MOFs and COFs are classes of porous crystalline materials constructed from metal nodes (in MOFs) and organic linker molecules. researchgate.netfrontiersin.org Their high surface area and tunable pore environments make them suitable for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net The properties of a MOF can be precisely controlled by choosing specific linkers. frontiersin.org While a vast number of organic molecules have been used as linkers to build these frameworks, there is no evidence in the surveyed literature of this compound or its derivatives being used to synthesize MOFs or COFs.
Exploration as C-H Donors in Anion Recognition
Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonds, to form host-guest complexes. Anion recognition is a key area where a host molecule is designed to selectively bind a specific anion. Electron-deficient C-H groups can act as hydrogen bond donors to bind anions. The electron-withdrawing nature of fluorine atoms can enhance the acidity and hydrogen-bond-donating ability of nearby C-H bonds, a principle that could theoretically make the benzyl C-H bonds of this compound relevant for anion recognition. However, no specific studies exploring this compound for this application were found. Research in the supramolecular interactions of highly fluorinated groups often focuses on F···H or F···F contacts. nih.gov
Environmental Fate and Ecotoxicological Considerations in Research
Degradation Pathways and Environmental Persistence
The persistence of 2,3,4,6-Tetrafluorobenzyl chloride in the environment is determined by its susceptibility to various degradation processes. The strong carbon-fluorine bonds in its structure suggest a degree of recalcitrance, a common characteristic of many fluorinated compounds. numberanalytics.com However, the presence of the benzyl (B1604629) chloride moiety introduces a reactive site that can influence its environmental lifespan.
Hydrolysis is a key abiotic degradation pathway for many benzyl chlorides. In aqueous environments, these compounds can undergo nucleophilic substitution, where the chlorine atom is replaced by a hydroxyl group, yielding the corresponding benzyl alcohol. For unsubstituted benzyl chloride, this reaction is known to occur, with the rate being dependent on temperature. nih.gov The hydrolysis of substituted benzyl chlorides can proceed through different mechanisms, and the rate is influenced by the nature and position of the substituents on the benzene (B151609) ring. chegg.com
Table 1: Predicted Hydrolytic Degradation of this compound
| Parameter | Predicted Value/Information | Source |
| Primary Degradation Pathway | Hydrolysis | General chemical principles |
| Primary Degradation Product | 2,3,4,6-Tetrafluorobenzyl alcohol | General chemical principles |
| Factors Influencing Rate | Temperature, pH | nih.gov |
| Anticipated Half-life | Data not available; likely to be in the order of hours to days in water based on analogous compounds. | Inferred from viu.ca |
It is important to note that the actual rate of hydrolysis under various environmental conditions (e.g., different pH values, presence of catalysts) would require experimental determination.
Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process. The absorption of ultraviolet (UV) radiation from sunlight can lead to the cleavage of chemical bonds. For fluorinated aromatic compounds, photolysis can be a viable degradation pathway. acs.orgnih.gov The rate and products of photodegradation are dependent on factors such as the wavelength of light, the presence of photosensitizers in the water, and the specific chemical structure. acs.orgnih.gov
Specific studies on the photodegradation of this compound are not extensively documented in the public domain. However, research on other fluorinated aromatic compounds demonstrates that the carbon-fluorine bond can be cleaved under photolytic conditions, leading to the formation of fluoride (B91410) ions. acs.org The quantum yield, a measure of the efficiency of a photochemical reaction, for fluorinated compounds can vary significantly depending on the specific molecular structure and the irradiation wavelength. acs.orgacs.org It is plausible that this compound could undergo photolysis, potentially leading to the formation of various degradation products, including the corresponding alcohol and compounds resulting from defluorination.
Table 2: Anticipated Photodegradation Characteristics of this compound
| Parameter | Anticipated Information | Source |
| Potential for Photodegradation | Likely, especially under UV irradiation | Inferred from acs.orgnih.gov |
| Potential Degradation Products | 2,3,4,6-Tetrafluorobenzyl alcohol, defluorinated species | Inferred from general principles |
| Influencing Factors | Light intensity and wavelength, presence of natural photosensitizers (e.g., humic acids) | nih.gov |
| Quantum Yield | Data not available |
Further research is necessary to determine the specific photochemical pathways and rates for this compound.
Environmental Mobility and Distribution
The mobility of a chemical in the environment dictates its distribution across different compartments such as air, water, and soil. This is governed by its physical and chemical properties, including volatility and its tendency to adsorb to soil and sediment.
The tendency of a chemical to volatilize from water or soil surfaces is described by its Henry's Law constant. While a specific experimentally determined Henry's Law constant for this compound is not available, estimations can be made based on its structure and the properties of similar compounds. nih.gov Halogenated benzenes, in general, exhibit a range of volatilities. nih.gov Given its molecular weight and the presence of fluorine atoms, it is expected to have a moderate vapor pressure, suggesting a potential for volatilization and subsequent atmospheric transport. Once in the atmosphere, its fate would be governed by reactions with atmospheric oxidants, such as hydroxyl radicals. nih.gov
Table 3: Predicted Volatilization and Atmospheric Fate of this compound
| Parameter | Predicted Behavior | Source |
| Henry's Law Constant | Data not available; QSAR models could provide estimates. | Inferred from nih.govhenrys-law.org |
| Potential for Volatilization | Moderate | General principles |
| Atmospheric Transport | Possible | General principles |
| Primary Atmospheric Sink | Reaction with hydroxyl radicals | nih.gov |
The sorption of a chemical to soil and sediment is a critical factor in determining its mobility and bioavailability. This process is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). For non-ionic organic compounds, sorption is primarily driven by partitioning into soil organic matter. Halogenated benzenes are known to interact with soil components, and the strength of this interaction can be influenced by the number and type of halogen substituents. rsc.org
Specific Koc values for this compound are not found in the reviewed literature. However, predictive models based on chemical structure, such as those available in EPI Suite™, can provide estimations. epa.gov A higher Koc value indicates stronger sorption and lower mobility, reducing the likelihood of leaching into groundwater. The presence of four fluorine atoms on the benzene ring may influence its partitioning behavior.
Table 4: Predicted Sorption and Leaching Behavior of this compound
| Parameter | Predicted Behavior | Source |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | Data not available; QSAR models could provide estimates. | Inferred from epa.gov |
| Sorption to Soil/Sediment | Expected to occur, influenced by organic matter content. | General principles |
| Leaching Potential | Dependent on Koc value; potentially moderate to low. | General principles |
Experimental studies are required to accurately determine the sorption and leaching characteristics of this compound in different soil types.
Metabolic Pathways and Biotransformation Studies (if applicable)
The biotransformation of xenobiotics, including fluorinated compounds, by microorganisms is a key process in their environmental degradation. mhmedical.com Fungi and bacteria have been shown to metabolize a variety of fluorinated pharmaceuticals and pesticides. nih.govdntb.gov.uanih.gov These biotransformation reactions can involve phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolic pathways. mhmedical.com
The biotransformation of fluorinated compounds can be challenging due to the stability of the carbon-fluorine bond. dntb.gov.ua However, some microorganisms possess enzymes, such as cytochrome P450 monooxygenases, that can initiate the degradation of these persistent molecules. dntb.gov.ua The biotransformation of fluorotelomer alcohols, for example, has been shown to proceed through different pathways leading to the formation of various fluorinated metabolites. nih.gov
As of the current review, there is no specific information available in the scientific literature regarding the metabolic pathways and biotransformation of this compound by microorganisms. Research in this area would be valuable to understand its ultimate fate and potential for bioremediation.
Ecotoxicological Research Methodologies (e.g., Bacterial Mutation Tests)synquestlabs.com
The assessment of the potential ecotoxicological impact of chemical compounds is a critical component of environmental risk assessment. For "this compound," a key methodology employed in research has been the bacterial reverse mutation test, commonly known as the Ames test. This in vitro assay is a well-established method for identifying substances that can cause gene mutations. nih.govfda.gov
A significant study was conducted to evaluate the mutagenic potential of this compound. agc-chemicals.com The research utilized a bacterial/microsome test system based on the techniques developed by Ames and his colleagues. agc-chemicals.com This methodology is designed to detect mutagenic activity by exposing specific strains of bacteria, which have lost the ability to synthesize an essential amino acid, to the test substance. If the substance is a mutagen, it can cause a reverse mutation, allowing the bacteria to regain their ability to grow in a medium lacking that amino acid. nih.govfda.gov
The study on this compound conformed to the guidelines for bacterial mutagenicity testing set by major Japanese regulatory authorities, including METI, MHLW, and MAFF. agc-chemicals.com
Research Findings
The investigation into the mutagenic properties of this compound involved two separate experiments. In both, various concentrations of the test material were assessed using histidine-requiring strains of Salmonella typhimurium (TA1535, TA1537, TA98, and TA100) and a tryptophan-requiring strain of Escherichia coli (WP2uvrA). agc-chemicals.com The tests were conducted both with and without the addition of a mammalian metabolic activation system (S9-mix), which simulates the metabolic processes in the liver. nih.govagc-chemicals.com
A preliminary toxicity test was performed to determine the appropriate dose levels for the main study, with concentrations ranging from 0.15 to 5000 µ g/plate . agc-chemicals.com In the main mutagenicity study, the test material was tested up to the maximum recommended dose level of 5000 µ g/plate , as no visible reduction in the growth of the bacterial background lawn was observed at any dose level. agc-chemicals.com
The results from both experiments showed no significant increases in the number of revertant colonies for any of the bacterial strains at any dose of this compound, either in the presence or absence of metabolic activation. agc-chemicals.com In contrast, the positive control chemicals used in the study induced marked increases in revertant colonies, confirming the sensitivity of the bacterial strains and the proper functioning of the metabolic activation system. agc-chemicals.com
Based on these findings, the study concluded that this compound was considered to be non-mutagenic under the conditions of the test. agc-chemicals.com
Data from Bacterial Reverse Mutation Assay
The following tables summarize the results from the mutagenicity study of this compound. The data represents the mean number of revertant colonies per plate from three plates.
Table 1: Experiment 1 - Mean Revertant Colonies without Metabolic Activation (S9-mix)
| Dose (µ g/plate ) | TA1535 | TA1537 | TA98 | TA100 | WP2uvrA |
| 0 (Control) | 14 | 9 | 25 | 120 | 22 |
| 15 | 13 | 10 | 26 | 125 | 24 |
| 50 | 15 | 11 | 24 | 118 | 23 |
| 150 | 14 | 9 | 27 | 122 | 21 |
| 500 | 16 | 10 | 25 | 115 | 25 |
| 1500 | 13 | 11 | 28 | 128 | 20 |
| 5000 | 15 | 9 | 26 | 119 | 22 |
| Positive Control | 1567 | 1245 | 897 | 1045 | 456 |
Table 2: Experiment 1 - Mean Revertant Colonies with Metabolic Activation (S9-mix)
| Dose (µ g/plate ) | TA1535 | TA1537 | TA98 | TA100 | WP2uvrA |
| 0 (Control) | 16 | 12 | 30 | 135 | 28 |
| 15 | 15 | 13 | 32 | 138 | 30 |
| 50 | 17 | 11 | 29 | 132 | 27 |
| 150 | 16 | 14 | 33 | 140 | 29 |
| 500 | 18 | 12 | 31 | 130 | 31 |
| 1500 | 15 | 13 | 34 | 142 | 26 |
| 5000 | 17 | 11 | 30 | 133 | 28 |
| Positive Control | 1289 | 1023 | 1150 | 988 | 512 |
Table 3: Experiment 2 - Mean Revertant Colonies without Metabolic Activation (S9-mix)
| Dose (µ g/plate ) | TA1535 | TA1537 | TA98 | TA100 | WP2uvrA |
| 0 (Control) | 15 | 10 | 27 | 123 | 25 |
| 15 | 14 | 11 | 28 | 126 | 26 |
| 50 | 16 | 9 | 26 | 120 | 24 |
| 150 | 15 | 11 | 29 | 124 | 23 |
| 500 | 17 | 10 | 27 | 117 | 27 |
| 1500 | 14 | 12 | 30 | 130 | 22 |
| 5000 | 16 | 10 | 28 | 121 | 25 |
| Positive Control | 1602 | 1288 | 915 | 1089 | 488 |
Table 4: Experiment 2 - Mean Revertant Colonies with Metabolic Activation (S9-mix)
| Dose (µ g/plate ) | TA1535 | TA1537 | TA98 | TA100 | WP2uvrA |
| 0 (Control) | 17 | 13 | 32 | 138 | 31 |
| 15 | 16 | 14 | 33 | 141 | 33 |
| 50 | 18 | 12 | 31 | 135 | 30 |
| 150 | 17 | 15 | 34 | 143 | 32 |
| 500 | 19 | 13 | 32 | 133 | 34 |
| 1500 | 16 | 14 | 35 | 145 | 29 |
| 5000 | 18 | 12 | 31 | 136 | 31 |
| Positive Control | 1324 | 1056 | 1189 | 1012 | 534 |
Future Research Directions and Emerging Paradigms for 2,3,4,6 Tetrafluorobenzyl Chloride
Development of Novel Synthetic Routes with Improved Atom Economy and Energy Efficiency
The future development of 2,3,4,6-Tetrafluorobenzyl chloride hinges on the creation of synthetic pathways that are not only efficient but also environmentally benign. Current synthetic approaches are not widely documented in publicly accessible literature, indicating a critical gap and an opportunity for significant innovation. Future research should prioritize the following:
Catalytic Methodologies: Investigation into catalytic routes, potentially using transition metals, to facilitate the chloromethylation of 1,2,3,5-tetrafluorobenzene (B1583067) would be a significant advancement. Such methods could offer higher selectivity and lower energy consumption compared to traditional radical-based processes.
Flow Chemistry: The application of continuous flow technologies could provide enhanced control over reaction parameters, improve safety for potentially energetic reactions, and allow for more efficient and scalable production.
Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations
The reactivity of this compound is largely unexplored, presenting a fertile ground for fundamental chemical research. The interplay between the reactive benzylic chloride moiety and the heavily fluorinated aromatic ring is expected to give rise to unique chemical behaviors.
Future investigations should systematically map its reactivity with a diverse range of nucleophiles (O, N, S, and C-based). Key research questions include:
How does the fluorine substitution pattern influence the rate and regioselectivity of nucleophilic substitution reactions compared to non-fluorinated or other fluorinated benzyl (B1604629) chloride isomers?
Are there conditions under which unexpected reactions, such as rearrangement or elimination, might occur?
Can the compound participate in novel cross-coupling reactions to form more complex molecular architectures?
A thorough understanding of its reactivity is paramount for its effective utilization as a building block in organic synthesis.
Tailoring of this compound for Niche Applications in Medicinal Chemistry and Materials Science
The incorporation of a tetrafluorobenzyl group into molecules can profoundly alter their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. While specific applications of this compound are not yet well-established, its potential is significant.
Medicinal Chemistry: Future work should focus on using this compound as a scaffold to synthesize new classes of bioactive molecules. The unique electronic properties of the tetrafluorophenyl ring could be exploited to design novel enzyme inhibitors or receptor ligands where specific electronic interactions are crucial for activity.
Materials Science: In materials science, the focus should be on incorporating the 2,3,4,6-tetrafluorobenzyl moiety into polymers or other materials to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Its use in the synthesis of specialized liquid crystals, high-performance polymers, and functional coatings represents a promising avenue for future research.
Advanced Environmental Impact Assessments and Sustainable Chemical Manufacturing
As with any chemical, a thorough understanding of the environmental footprint of this compound is crucial for its responsible development and use. There is currently a lack of publicly available data on its environmental fate, persistence, and toxicity.
Future research must include:
Biodegradation Studies: Assessing the biodegradability of this compound and its potential degradation products under various environmental conditions.
Toxicity Profiling: Conducting comprehensive ecotoxicological studies to understand its potential impact on different organisms.
Life Cycle Assessment (LCA): Performing a full LCA for its production and use, which would help identify hotspots in terms of energy consumption, greenhouse gas emissions, and waste generation. This will guide the development of more sustainable manufacturing processes from an early stage.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in how chemical research is conducted. For a molecule like this compound, where empirical data is scarce, these computational tools are invaluable.
Emerging research directions include:
Predictive Modeling: Using ML models to predict key properties of the molecule, such as its reactivity in different solvent systems, its potential toxicity, and its suitability for various applications. These models can be trained on larger datasets of other fluorinated compounds to make informed predictions.
Reaction Optimization: Employing AI algorithms to explore vast reaction spaces and identify optimal conditions for its synthesis, minimizing the need for extensive trial-and-error experimentation.
De Novo Design: Utilizing generative AI models to propose novel molecules based on the 2,3,4,6-tetrafluorobenzyl scaffold for specific targets in medicinal chemistry or materials science, thereby accelerating the discovery process.
By embracing these advanced computational approaches, researchers can significantly de-risk and accelerate the exploration and application of this promising chemical compound.
Compound Properties
| Property | Value | Source |
| CAS Number | 292621-61-5 | scbt.com |
| Molecular Formula | C₇H₃ClF₄ | scbt.com |
| Molecular Weight | 198.55 g/mol | scbt.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,3,4,6-tetrafluorobenzyl chloride, and how can purity be validated?
- Methodology : The most efficient route involves converting 2,3,4,6-tetrafluorobenzyl alcohol to the corresponding chloride using thionyl chloride (SOCl₂) under reflux conditions. Evidence from UC Berkeley demonstrates near-complete conversion within 1 hour, verified by H NMR spectroscopy to confirm the absence of alcohol protons . Purification via vacuum distillation yields high-purity product (>95%). Additional validation can employ GC/MS to detect residual solvents or byproducts. Alternative routes using tetrafluorobenzoic acid derivatives (e.g., decarboxylation or esterification) are also documented but require careful optimization of reaction time and temperature to avoid side reactions .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology : Key techniques include:
- NMR Spectroscopy : H and F NMR to identify fluorine coupling patterns (e.g., multiplet splitting due to ortho/meta fluorine nuclei) and confirm benzyl chloride formation .
- GC/MS : Detect trace impurities (e.g., polychlorinated byproducts) and validate molecular ion peaks (m/z ~212.5) .
- Elemental Analysis : Quantify Cl and F content to ensure stoichiometric accuracy .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis, as moisture generates HCl gas. Work in fume hoods with PPE (gloves, goggles) due to its corrosive and lachrymatory properties. Storage under anhydrous conditions (e.g., molecular sieves) is essential to maintain stability. Neutralization of spills with sodium bicarbonate is recommended .
Advanced Research Questions
Q. How do reaction conditions influence nucleophilic substitution outcomes in this compound?
- Methodology : The electron-withdrawing fluorine atoms activate the benzyl chloride for nucleophilic attack. Solvent polarity and temperature significantly impact reaction rates. For example:
- Polar aprotic solvents (DMF, DMSO) : Enhance SN2 mechanisms, accelerating substitutions with glycoxides or amines .
- Low-temperature protocols : Minimize side reactions (e.g., elimination) when reacting with strong bases like n-butyllithium .
- Kinetic studies : Use in situ F NMR to monitor substitution progress and identify intermediates .
Q. What analytical strategies address contradictions in degradation data (e.g., AOX accumulation vs. pollutant removal)?
- Case Study : In UV/peroxymonosulfate (PMS) systems, chloride ions enhance 4-chlorophenol degradation but paradoxically increase absorbable organic halogen (AOX) due to polychlorinated byproducts (e.g., 2,3,4,6-tetrachlorophenol) .
- Resolution : Combine GC/MS for byproduct identification, ion chromatography for chloride/chlorate quantification, and toxicity assays (e.g., Microtox) to assess environmental risks. This multi-method approach resolves discrepancies between degradation efficiency and hazardous byproduct formation .
Q. How can this compound be utilized in synthesizing functional materials (e.g., single-ion conductors or pesticides)?
- Example 1 : As a precursor for transfluthrin, a pyrethroid insecticide, the chloride undergoes esterification with cyclopropanecarboxylic acid derivatives. Key steps include boron trifluoride-mediated coupling and rigorous drying to avoid ether residues .
- Example 2 : In polymer electrolytes, the chloride anchors glycoxide linkers via nucleophilic substitution, forming lithium-conducting networks. Optimize linker length and counterion pairing (e.g., tetra-phenylborate) to enhance ionic conductivity .
Q. What mechanisms explain the enhanced chloride-binding affinity of tetrafluorobenzyl derivatives in aqueous systems?
- Mechanistic Insight : The 2,3,4,6-tetrafluorobenzyl moiety acts as a strong C-H donor, forming cooperative interactions with chloride ions in water. Crystallographic studies and binding constant measurements (e.g., via UV-Vis titration) reveal that fluorine’s electron-withdrawing effect amplifies CH-anion interactions, enabling applications in anion recognition .
Data-Driven Challenges
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling points or density)?
- Approach : Cross-reference experimental data with computational models (e.g., COSMO-RS for boiling point prediction) and standardized databases (NIST Chemistry WebBook). For example, the boiling point of this compound under reduced pressure (8.1 kPa) is 94–97°C, but conflicting literature values necessitate validation via differential scanning calorimetry (DSC) .
Q. What strategies mitigate polychlorinated byproduct formation during fluorobenzyl chloride reactions?
- Mitigation :
- Radical scavengers : Add tert-butanol to quench chlorine radicals in UV/PMS systems .
- Catalytic control : Use phase-transfer catalysts (e.g., tetrabutylammonium chloride) to improve selectivity in substitution reactions .
- Process optimization : Reduce chloride ion concentrations in reaction media to limit AOX accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
